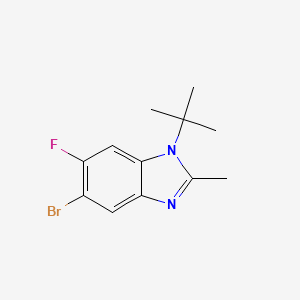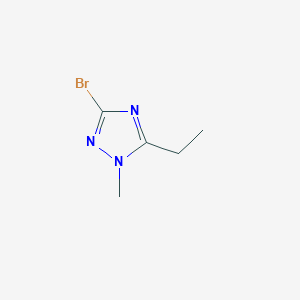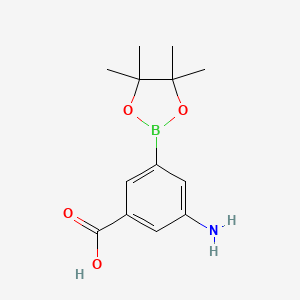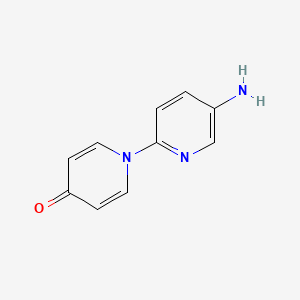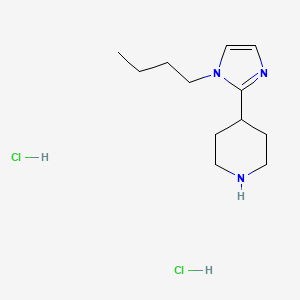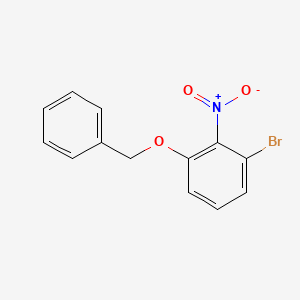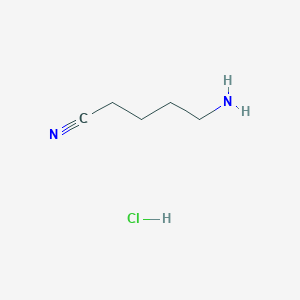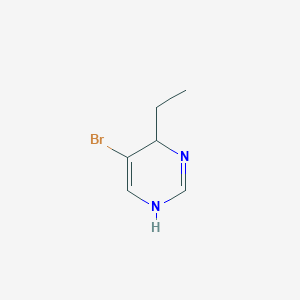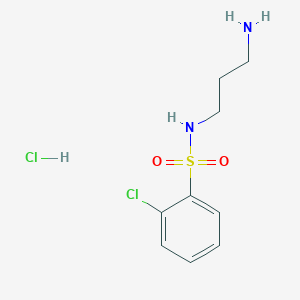
N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride
Vue d'ensemble
Description
N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride: is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and an aminopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 3-aminopropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance yield and purity. The use of automated systems for the addition of reagents and temperature control can further optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzene ring.
Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Condensation Reactions: The aminopropyl group can engage in condensation reactions with carbonyl compounds to form imines or amides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Oxidation Products: Sulfonic acids or sulfonates.
Reduction Products: Amines or other reduced forms of the sulfonamide group.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Polymer Science: It can be incorporated into polymer matrices to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biology and Medicine:
Antimicrobial Agents: Due to the presence of the sulfonamide group, the compound can be explored for its potential antimicrobial properties.
Drug Development: It can serve as a scaffold for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Sensors: It can be employed in the development of sensors for detecting various analytes in environmental or clinical samples.
Mécanisme D'action
The mechanism of action of N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride largely depends on its application. In biological systems, the sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The aminopropyl group can interact with various biomolecules through hydrogen bonding or electrostatic interactions, influencing cellular pathways and processes.
Comparaison Avec Des Composés Similaires
N-(3-aminopropyl)methacrylamide hydrochloride: Similar in structure but with a methacrylamide group instead of a sulfonamide group.
(3-aminopropyl)triethoxysilane: Contains an aminopropyl group but is used primarily in surface functionalization and silanization processes.
N-(3-aminopropyl)-1,4-butanediamine: Similar in having an aminopropyl group but differs in the rest of the molecular structure.
Uniqueness: N-(3-aminopropyl)-2-chlorobenzene-1-sulfonamide hydrochloride is unique due to the combination of the sulfonamide group and the chlorine-substituted benzene ring, which imparts specific chemical reactivity and potential biological activity not found in the similar compounds listed above.
Propriétés
IUPAC Name |
N-(3-aminopropyl)-2-chlorobenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2O2S.ClH/c10-8-4-1-2-5-9(8)15(13,14)12-7-3-6-11;/h1-2,4-5,12H,3,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZCMFJPKQQQCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCCCN)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



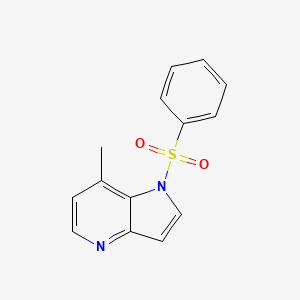
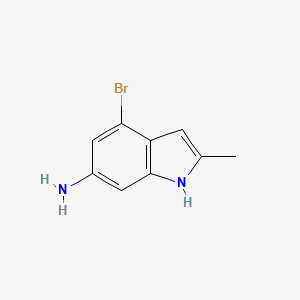
![8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid](/img/structure/B1528217.png)
